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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of
tris(pentafluorophenyl)borane (B(CsFs)3), a powerful Lewis acid, as a p-type dopant in various
organic electronic devices. The information presented here is intended to guide researchers in
utilizing B(CeFs)3 to enhance device performance, stability, and reproducibility.

Introduction to B(CeF5)3 as a p-Dopant

Tris(pentafluorophenyl)borane is a versatile, air-stable Lewis acid that has emerged as a highly
effective p-type dopant for a wide range of organic semiconductors.[1] Its strong electron-
accepting nature facilitates the creation of charge carriers (holes) in organic materials, thereby
increasing their electrical conductivity and improving charge injection and transport properties.
[2][3][4] Unlike traditional dopants, B(CeFs)s offers several advantages, including good solubility
in common organic solvents and the ability to effectively dope materials with deep ionization
potentials.[2]

The primary mechanism of p-doping by B(CsFs)s in the presence of trace amounts of water
involves the formation of a B(CeFs)3-H20 complex. This complex acts as a strong Brgnsted
acid, which then protonates the organic semiconductor. An electron transfer from a neutral
semiconductor molecule to the protonated species results in the formation of a hole polaron,
contributing to the material's conductivity.[5]
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Applications and Performance Data

The application of B(CsFs)s as a p-dopant has been shown to significantly enhance the
performance of various organic electronic devices, including Organic Field-Effect Transistors
(OFETs) and Perovskite Solar Cells (PSCs).

Organic Field-Effect Transistors (OFETS)

In OFETSs, B(CeFs)3 doping has been demonstrated to remarkably increase the hole mobility of
various solution-processable organic semiconductors and their blends.[2][6] This enhancement
is attributed to a combination of efficient p-doping and favorable modification of the
semiconductor's microstructure.[6]

. Maximum Hole
Semiconductor

Dopant Mobility (cm? V- Fold Increase

System
s™)

diF-TESADT.PTAA

None ~1-4
Blend
diF-TESADT:PTAA

B(CeFs)3 8 ~2-8
Blend
C8-BTBT:C16-IDTBT

None ~1-4
Blend
C8-BTBT:C16-IDTBT

B(CsFs)3 11 ~2.75-11
Blend
TIPS-
pentacene:PTAA None Not Specified
Blend
TIPS-
pentacene:PTAA B(CsFs)3 3.7 Significant
Blend

Data compiled from Anthopoulos et al., Adv. Sci. 2018, 5, 1700290.[2][6]
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Perovskite Solar Cells (PSCs)

In PSCs, B(CsFs)s is primarily used to dope the hole transport layer (HTL), most commonly
spiro-OMeTAD or PTAA. This doping strategy enhances the conductivity of the HTL, improves
hole extraction from the perovskite layer, reduces charge recombination at the interface, and
passivates defects.[3][7] These combined effects lead to significant improvements in the power
conversion efficiency (PCE) and stability of the devices.[3][5]

HTL Doping J_sc
. V_oc (V) FF (%) PCE (%)

Material Strategy (mAlcm?)
spiro- )

LITFSI + tBP 0.98 +0.15 22.3+0.3 74.1+£0.8 16.2+0.3
OMeTAD
spiro-

B(CsFs)3 1.04 £0.16 23.0+0.8 75.6 +2.6 17.3x04
OMeTAD
PTAA LiITFSI + tBP 1.00£0.14 23.3+0.7 75.4+0.9 17604
PTAA B(CsFs)3 1.01+£0.12 23.6+0.6 785x0.2 18.7+0.2

Data from Bidinakis et al., Beilstein J. Nanotechnol. 2020, 11, 837—-846.[3]

Organic Light-Emitting Diodes (OLEDS)

While specific quantitative data for B(CeFs)3-doped OLEDs is less commonly tabulated in the
literature, the principles of p-doping suggest significant potential for performance enhancement.
Doping the hole injection layer (HIL) or hole transport layer (HTL) with B(CeFs)s is expected to:

e Reduce the turn-on voltage: By increasing the conductivity of the hole-transporting layers,
the voltage required to initiate light emission can be lowered.

e Improve power efficiency: Lower operating voltages and more efficient charge injection
contribute to higher power efficiency (Im/W).

o Enhance luminance and current efficiency: Balanced charge injection leads to higher
recombination efficiency in the emissive layer, resulting in increased brightness and current
efficiency (cd/A).
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 Increase operational stability: A more stable interface and reduced joule heating due to lower
operating voltages can lead to longer device lifetimes.

Experimental Protocols

The following protocols provide a general framework for the fabrication of organic electronic
devices incorporating B(CeFs)3. Researchers should optimize these protocols for their specific
materials and device architectures.

Protocol for OFET Fabrication (Solution-Processed)

This protocol describes the fabrication of a bottom-gate, top-contact OFET with a B(CeFs)s-
doped semiconductor blend.

Materials:

e Heavily n-doped Si wafer with a 300 nm SiOz: layer (gate/dielectric)
e Organic semiconductor (e.g., diF-TESADT)

o Polymer binder (e.g., PTAA)

e B(CsFs)3

e Anhydrous solvent (e.g., chlorobenzene, toluene)

o Gold (for source/drain electrodes)

Procedure:

e Substrate Cleaning:

o Sonication of the Si/SiOz substrate in a sequence of deionized water with detergent,
deionized water, acetone, and isopropanol (15 minutes each).

o Drying the substrate with a stream of dry nitrogen.

o Treating the substrate with UV-ozone for 15 minutes to remove organic residues and
improve the surface wettability.
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e Semiconductor Solution Preparation:

o Prepare a stock solution of the organic semiconductor blend (e.g., 1:1 weight ratio of diF-
TESADT:PTAA) in the chosen anhydrous solvent at a specific concentration (e.g., 10
mg/mL).

o Prepare a stock solution of B(CeFs)s in the same solvent (e.g., 1 mg/mL).

o Add the B(CsFs)s3 solution to the semiconductor blend solution to achieve the desired
doping concentration (e.g., 1-5 wt% with respect to the semiconductor). Stir the mixture for
at least 1 hour in an inert atmosphere (e.g., a glovebox).

e Thin Film Deposition:

o Spin-coat the doped semiconductor solution onto the cleaned Si/SiO2 substrate. Typical
parameters are 2000 rpm for 60 seconds. The spin-coating parameters should be
optimized to achieve the desired film thickness and morphology.

o Anneal the film on a hotplate at a temperature suitable for the specific semiconductor
(e.g., 100 °C for 10 minutes) to remove residual solvent and improve crystallinity.

e Electrode Deposition:

o Thermally evaporate gold through a shadow mask to define the source and drain
electrodes. A typical thickness for the electrodes is 50 nm. The channel length and width
are defined by the shadow mask dimensions.

e Characterization:

o Characterize the OFET performance in a probe station connected to a semiconductor
parameter analyzer. Extract key parameters such as mobility, on/off ratio, and threshold
voltage from the transfer and output characteristics.

Protocol for Perovskite Solar Cell Fabrication (n-i-p
structure)
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This protocol outlines the fabrication of a planar n-i-p perovskite solar cell using a B(CsFs5)3-
doped spiro-OMeTAD HTL.

Materials:

FTO-coated glass substrates

e Zinc powder and 2 M HCI for FTO etching

o Compact TiOz precursor (e.g., titanium diisopropoxide bis(acetylacetonate))
» Perovskite precursors (e.g., Pblz, CHsNHsl)

e Spiro-OMeTAD

e B(CsFs)s

e Chlorobenzene (anhydrous)

e Gold or Silver (for the top electrode)

Procedure:

e Substrate Preparation:

o Pattern the FTO-coated glass substrates using zinc powder and HCI.

o Clean the substrates by sonicating in detergent, deionized water, acetone, and
isopropanol.

o Treat with UV-ozone for 15 minutes.
e Electron Transport Layer (ETL) Deposition:

o Deposit a compact TiOz layer by spin-coating a precursor solution (e.g., at 2000 rpm for 30
s) followed by annealing at 500 °C for 30 minutes.

o Perovskite Layer Deposition:
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o Prepare the perovskite precursor solution (e.g., 1.4 M equimolar Pblz and CHsNHsl in a
mixed solvent of DMF:DMSO).

o Spin-coat the perovskite solution in a nitrogen-filled glovebox. A typical two-step program
is 1000 rpm for 10 s followed by 5000 rpm for 30 s.

o During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning
substrate to induce rapid crystallization.

o Anneal the perovskite film at 100 °C for 60 minutes.

e Hole Transport Layer (HTL) Deposition:

o Prepare the B(CeFs)s-doped spiro-OMeTAD solution. For example, dissolve 72.3 mg of
spiro-OMeTAD and a specific amount of B(CsFs)s3 (e.g., 8 mol% with respect to spiro-
OMeTAD) in 1 mL of chlorobenzene.[3]

o Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.[3]
o Top Electrode Deposition:

o Thermally evaporate a gold or silver top electrode (80-100 nm) through a shadow mask to
define the active area of the device.

e Characterization:

o Measure the current density-voltage (J-V) characteristics of the solar cell under simulated
AM 1.5G illumination using a solar simulator and a source meter. Extract the key
photovoltaic parameters: V_oc, J_sc, FF, and PCE.

Visualizations
Doping Mechanism of B(CeFs5)s
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P-Doping Mechanism of an Organic Semiconductor with B(CeFs)3
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Caption: P-Doping mechanism of B(CeFs)s in the presence of water.

Experimental Workflow for Perovskite Solar Cell
Fabrication
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Experimental Workflow for B(CeFs)3-Doped Perovskite Solar Cell
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Caption: Workflow for fabricating a B(CeFs)s-doped perovskite solar cell.
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Impact of B(CeFs)s Doping on Device Performance

Logical Relationship of B(CeFs)3 Doping and Performance Enhancement
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Caption: How B(CsFs)3 doping improves organic electronic device performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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